molecular formula C19H13FN4OS2 B10999671 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B10999671
M. Wt: 396.5 g/mol
InChI Key: RQQVXVZEJOBWAK-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Properties

Molecular Formula

C19H13FN4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H13FN4OS2/c1-11-16(27-18(22-11)12-5-4-6-13(20)9-12)17(25)24-19-23-15(10-26-19)14-7-2-3-8-21-14/h2-10H,1H3,(H,23,24,25)

InChI Key

RQQVXVZEJOBWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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